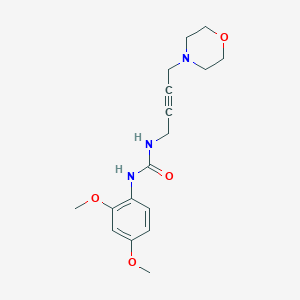
1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
科学的研究の応用
Synthesis and Biochemical Evaluation
A series of flexible ureas, including those with structures related to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. These compounds, designed to optimize spacer length and conformational flexibility, showed that a linear ethoxyethyl chain could replace a previously used spacer while maintaining high inhibitory activities when correctly substituted. This highlights the compound's potential in developing treatments targeting acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives, structurally similar to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, demonstrated effective corrosion inhibition on mild steel in acidic environments. These studies indicate the potential application of such compounds in protecting industrial materials from corrosive damage, highlighting their adsorption and formation of protective layers on metal surfaces (Mistry et al., 2011).
Cancer Research
Research into phenoxypyrimidine urea derivatives, closely related to the compound , has identified their potential as therapeutic agents in treating non-small cell lung cancer. These compounds induce apoptosis through both caspase-dependent and independent pathways and demonstrate the ability to suppress tumor growth in xenograft mouse models. This positions such molecules as promising candidates for lung cancer treatment, with specific mechanisms including the induction of apoptosis and cytoprotective autophagy (Gil et al., 2021).
Antiproliferative Effects and Kinase Inhibition
3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives have been identified as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase, showcasing their utility in antiangiogenesis and potential cancer therapies. These compounds inhibit tumor cell growth and are particularly effective in models of vascularized tumors, demonstrating significant in vivo antitumor effects at non-toxic doses (Thompson et al., 2000).
Structural Studies
Structural studies on compounds such as dimethomorph, which shares similar structural motifs with 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, provide insights into molecular packing and hydrogen bonding. These studies offer a foundation for understanding the physical and chemical properties of these compounds, essential for their application in various scientific and industrial processes (Kang et al., 2015).
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-14-5-6-15(16(13-14)23-2)19-17(21)18-7-3-4-8-20-9-11-24-12-10-20/h5-6,13H,7-12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYXNSABJRTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)
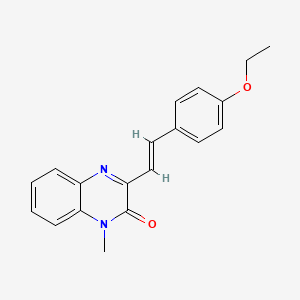
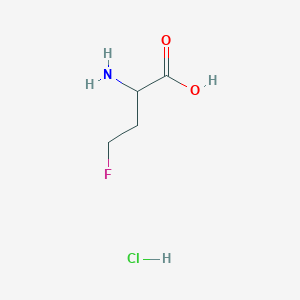
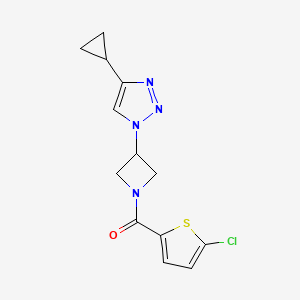
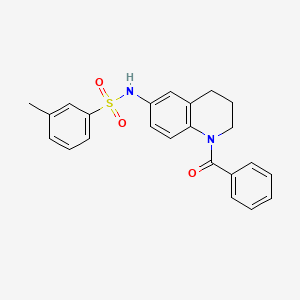
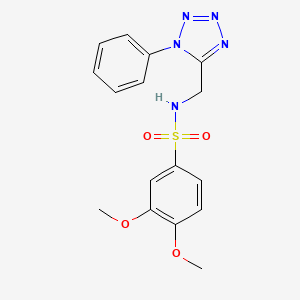
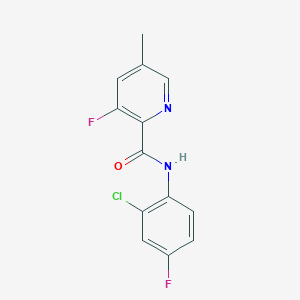
![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)
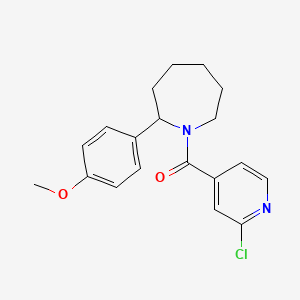
![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)
